2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1H-indene-1,3(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indene or pyrazole rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-1H-pyrazol-4-ylboronic acid: Used in the preparation of JAK3 inhibitors for treating inflammatory and autoimmune diseases.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a pyrazole ring with an indene-dione moiety makes it a versatile scaffold for developing new therapeutic agents.
Properties
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-10(8-16-17(9)2)7-13-14(18)11-5-3-4-6-12(11)15(13)19/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYGOJYRBJKZSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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